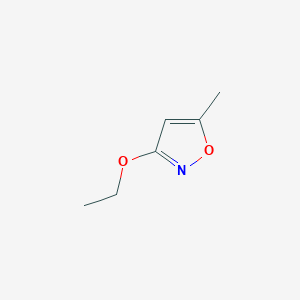

3-Ethoxy-5-methylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-8-6-4-5(2)9-7-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRISCQMXUCORQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462541 | |

| Record name | 3-Ethoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127020-20-6 | |

| Record name | 3-Ethoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 3-Ethoxy-5-methylisoxazole (CAS No. 127020-20-6). While this particular molecule is not as extensively documented as some of its analogues, its structural features suggest significant potential in the landscape of drug discovery and development. This document will synthesize available data with established principles of isoxazole chemistry to offer valuable insights for researchers.

Chemical Identity and Physicochemical Properties

3-Ethoxy-5-methylisoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position.

| Property | Value | Source |

| CAS Number | 127020-20-6 | [BLDpharm, Arctom][1][2] |

| Molecular Formula | C₆H₉NO₂ | [BLDpharm, Arctom][1][2] |

| Molecular Weight | 127.14 g/mol | [BLDpharm, Arctom][1][2] |

| SMILES | CCOC1=NOC(C)=C1 | [BLDpharm][1] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar isoxazoles |

| Boiling Point | Predicted: ~150-170 °C | Inferred from similar isoxazoles |

| Melting Point | Not applicable (likely a liquid at room temperature) | Inferred from similar isoxazoles |

| Solubility | Predicted: Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred from structural features |

| Storage | Sealed in dry, 2-8°C | [BLDpharm, Arctom][1][2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A likely two-step synthesis commences with the formation of the 3-hydroxy-5-methylisoxazole ring, followed by etherification.

Caption: Proposed two-step synthesis of 3-Ethoxy-5-methylisoxazole.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

This step is based on a known process where diketene reacts with hydroxylamine.

-

In a continuous flow reactor, a solution of diketene in an appropriate solvent is mixed with an aqueous solution of hydroxylamine.

-

The resulting reaction mixture, containing acetoacetohydroxamic acid, is then rapidly acidified.

-

The acidification step promotes the cyclization to form 3-hydroxy-5-methylisoxazole.

-

The product can be isolated and purified using standard techniques such as extraction and crystallization.

Step 2: Synthesis of 3-Ethoxy-5-methylisoxazole

This step involves a standard Williamson ether synthesis.

-

To a solution of 3-hydroxy-5-methylisoxazole in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate.

-

Stir the mixture at room temperature to facilitate the formation of the isoxazolate salt.

-

Add ethyl iodide (or another suitable ethylating agent) to the reaction mixture.

-

Heat the mixture to drive the reaction to completion.

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 3-Ethoxy-5-methylisoxazole.

Reactivity and Potential Applications in Drug Discovery

The isoxazole ring is considered a bioisostere for various functional groups, which allows for the modulation of physicochemical properties of a lead compound without significantly altering its biological activity. The presence of the ethoxy group at the 3-position and the methyl group at the 5-position of the isoxazole ring in the title compound offers several avenues for its utility in drug development.

-

Scaffold for Library Synthesis: 3-Ethoxy-5-methylisoxazole can serve as a versatile building block for the synthesis of more complex molecules. The isoxazole ring is relatively stable but can undergo ring-opening reactions under certain conditions, providing access to a variety of other chemical structures.

-

Modulation of Pharmacokinetic Properties: The ethoxy group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

-

Potential Biological Activities: Isoxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, and anticancer effects.[3][4][5] The specific substitution pattern of 3-Ethoxy-5-methylisoxazole may impart novel biological activities. For instance, alkoxyisoxazoles have been investigated as selective sigma-1 receptor antagonists with potential applications in pain management.[6]

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

An ethyl group signal: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -OCH₂-).

-

A methyl group signal: a singlet around 2.3 ppm (3H, isoxazole-CH₃).

-

An isoxazole ring proton signal: a singlet around 6.0 ppm (1H, isoxazole-H).

-

-

¹³C NMR:

-

Signals for the ethyl group carbons around 14 ppm (-CH₃) and 68 ppm (-OCH₂-).

-

A signal for the methyl group carbon on the isoxazole ring around 12 ppm.

-

Signals for the isoxazole ring carbons: C4 (~98 ppm), C5 (~168 ppm), and C3 (~170 ppm).

-

-

IR Spectroscopy:

-

C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the isoxazole ring in the 1500-1650 cm⁻¹ region.

-

C-O stretching vibrations for the ethoxy group around 1050-1250 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 127.14.

-

Fragmentation patterns would likely involve the loss of the ethoxy group, the methyl group, and cleavage of the isoxazole ring.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Ethoxy-5-methylisoxazole is not publicly available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the SDS of structurally similar compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[7] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2]

-

First Aid:

Inferred Hazards from Analogues (e.g., 3-Hydroxy-5-methylisoxazole):

-

May be harmful if swallowed.

-

May cause skin and eye irritation.

Conclusion

3-Ethoxy-5-methylisoxazole represents an intriguing, yet underexplored, member of the isoxazole family. While direct experimental data is sparse, its chemical identity has been established with a confirmed CAS number. Based on the rich chemistry of isoxazoles, this compound holds promise as a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its likely properties, synthesis, and potential, encouraging further investigation into this promising molecule.

References

- Google Patents. Process for preparing 3-hydroxy-5-methylisoxazole.

-

PubMed. Development of Novel Alkoxyisoxazoles as Sigma-1 Receptor Antagonists with Antinociceptive Efficacy. [Link]

-

PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

PubMed. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[8]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. [Link]

-

PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxy-5-methylisoxazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 3-Ethoxy-5-methylisoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will explore a robust and efficient two-step synthetic pathway, beginning with the formation of the foundational isoxazole core, followed by a targeted O-alkylation. This guide delves into the causal factors influencing experimental choices, from precursor selection to reaction conditions. Furthermore, we provide detailed, step-by-step protocols for both the synthesis of the intermediate, 3-hydroxy-5-methylisoxazole, and its subsequent conversion to the target compound. The guide culminates in a thorough characterization of 3-Ethoxy-5-methylisoxazole, supported by a complete analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical and scientifically rigorous resource for chemists and researchers engaged in the synthesis and application of novel isoxazole derivatives.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

3-Ethoxy-5-methylisoxazole represents a specific analogue within this important class of compounds. The presence of the ethoxy group at the 3-position and a methyl group at the 5-position provides a distinct substitution pattern that can be exploited for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a detailed roadmap for the reliable synthesis and unambiguous characterization of this valuable building block.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 3-Ethoxy-5-methylisoxazole is most effectively approached through a two-step sequence. This strategy involves the initial construction of the isoxazole ring to form a 3-hydroxy-5-methylisoxazole intermediate, followed by a selective O-alkylation to introduce the desired ethoxy group.

Retrosynthetic Analysis

A retrosynthetic analysis of 3-Ethoxy-5-methylisoxazole reveals two primary bond disconnections. The C-O ether bond can be disconnected to reveal 3-hydroxy-5-methylisoxazole and an ethylating agent. The isoxazole ring itself can be disconnected to its fundamental building blocks: a 1,3-dicarbonyl compound and hydroxylamine. This logic points to a convergent and efficient synthetic strategy.

Pathway Rationale

Step 1: Cyclocondensation to form 3-Hydroxy-5-methylisoxazole. The most common and reliable method for constructing the 3-hydroxy-5-methylisoxazole core is the cyclocondensation reaction between a β-ketoester, such as ethyl acetoacetate, and hydroxylamine.[2] This reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the stable isoxazole ring.

Step 2: O-Alkylation to yield 3-Ethoxy-5-methylisoxazole. The hydroxyl group of 3-hydroxy-5-methylisoxazole can be readily deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide can then undergo a classic Williamson ether synthesis with an ethylating agent, such as ethyl iodide, to furnish the target molecule, 3-Ethoxy-5-methylisoxazole. This two-step approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Reaction Mechanisms and Workflow

Mechanism of Isoxazole Ring Formation

The formation of the 3-hydroxy-5-methylisoxazole ring from ethyl acetoacetate and hydroxylamine involves a nucleophilic attack of the hydroxylamine on the more electrophilic ketone carbonyl of the β-ketoester, followed by dehydration to form an oxime. The hydroxyl group of the oxime then attacks the ester carbonyl, leading to a cyclization and subsequent elimination of ethanol to afford the isoxazolone, which exists in tautomeric equilibrium with the 3-hydroxyisoxazole form.

Mechanism of O-Alkylation

The O-alkylation of 3-hydroxy-5-methylisoxazole is a standard SN2 reaction. A base, such as potassium carbonate, deprotonates the hydroxyl group to form the corresponding alkoxide. This potent nucleophile then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group and forming the desired ether linkage.

Overall Synthetic Workflow

The complete synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the two-step synthesis of 3-Ethoxy-5-methylisoxazole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

Materials and Reagents:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

-

To this cold solution, add ethyl acetoacetate dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

After the reaction is complete, cool the mixture again in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~1-2.

-

Heat the mixture to reflux for 1 hour to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-hydroxy-5-methylisoxazole, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Ethoxy-5-methylisoxazole (CAS: 127020-20-6)

Materials and Reagents:

-

3-Hydroxy-5-methylisoxazole (from Step 1)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-hydroxy-5-methylisoxazole, anhydrous potassium carbonate, and anhydrous acetone.

-

Stir the suspension and add ethyl iodide dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone and combine the filtrates.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-Ethoxy-5-methylisoxazole.

Characterization and Structural Elucidation

The unambiguous identification of the synthesized 3-Ethoxy-5-methylisoxazole is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ ~5.4 (s, 1H, isoxazole C4-H), 4.3 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, isoxazole C5-CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C5), ~165 (C3), ~95 (C4), ~68 (-OCH₂CH₃), ~14 (-OCH₂CH₃), ~12 (C5-CH₃) |

| IR (Infrared) | ~2980 cm⁻¹ (C-H stretch), ~1610 cm⁻¹ (C=N stretch), ~1580 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch) |

| MS (Mass Spec) | m/z = 127.14 (M⁺) |

Note: The exact chemical shifts (δ) in NMR and peak positions in IR may vary slightly depending on the solvent and instrument used. The provided values are typical.

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. The singlet at approximately 5.4 ppm is characteristic of the proton at the C4 position of the isoxazole ring. The quartet at ~4.3 ppm and the triplet at ~1.4 ppm are indicative of the ethyl group of the ethoxy substituent, with their coupling pattern confirming their connectivity. The singlet at ~2.3 ppm corresponds to the three protons of the methyl group at the C5 position.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. The signals at ~170 ppm and ~165 ppm are assigned to the C5 and C3 carbons of the isoxazole ring, respectively. The peak around 95 ppm corresponds to the C4 carbon. The two signals for the ethoxy group appear at approximately 68 ppm (-OCH₂) and 14 ppm (-CH₃), while the methyl group at C5 is observed around 12 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The C-H stretching vibrations are observed around 2980 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the isoxazole ring appear in the 1610-1580 cm⁻¹ region. A strong absorption band around 1250 cm⁻¹ is indicative of the C-O ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of 3-Ethoxy-5-methylisoxazole (127.14 g/mol ).

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for 3-Ethoxy-5-methylisoxazole, a valuable building block for chemical and pharmaceutical research. The described protocols for the initial cyclocondensation to form 3-hydroxy-5-methylisoxazole and the subsequent O-alkylation are based on well-established and robust chemical transformations. The comprehensive spectroscopic characterization provides a clear and definitive method for the structural confirmation of the final product. By understanding the underlying mechanisms and following the detailed experimental procedures, researchers can confidently synthesize and characterize this important isoxazole derivative for their specific applications.

References

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. Available at: [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal. Available at: [Link]

-

Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. Available at: [Link]

-

Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine - J-STAGE. Available at: [Link]

Sources

3-Ethoxy-5-methylisoxazole chemical structure and IUPAC name

Technical Whitepaper: Structural Elucidation and Synthetic Pathways of 3-Ethoxy-5-methylisoxazole

Executive Summary

3-Ethoxy-5-methylisoxazole (CAS 127020-20-6) represents a specific class of heteroaromatic ethers used primarily as intermediate scaffolds in medicinal chemistry.[1] As a derivative of the pharmacophore 3-hydroxy-5-methylisoxazole (Hymexazol), it serves as a critical probe for understanding steric and electronic requirements at the isoxazole 3-position. This guide details the structural anatomy, regioselective synthesis, and physicochemical profiling of the molecule, addressing the specific challenge of O- vs. N-alkylation in isoxazole chemistry.

Part 1: Structural Anatomy & Nomenclature

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] The numbering priority is critical for correct IUPAC nomenclature.

Nomenclature Rules

-

Priority: Numbering begins at the Oxygen atom (Position 1) and proceeds toward the Nitrogen atom (Position 2) to give the heteroatoms the lowest possible locants.

-

Substituents:

-

IUPAC Name: 3-Ethoxy-5-methyl-1,2-oxazole (or 3-ethoxy-5-methylisoxazole).

Structural Identifiers

| Identifier | Value |

| CAS Number | 127020-20-6 |

| Molecular Formula | |

| Molecular Weight | 127.14 g/mol |

| SMILES | CCOC1=NOC(C)=C1 |

| InChIKey | HRISCQMXUCORQZ-UHFFFAOYSA-N |

Tautomeric Context (The Ambident Nucleophile)

The precursor, 3-hydroxy-5-methylisoxazole, exists in a tautomeric equilibrium between the en-ol form (A) and the keto form (B, 5-methylisoxazol-3(2H)-one). This equilibrium dictates the synthetic strategy, as the anion can react at either the Oxygen (yielding the target) or the Nitrogen (yielding the unwanted N-ethyl lactam).[1]

Part 2: Synthetic Architecture

The synthesis of 3-ethoxy-5-methylisoxazole requires a two-stage approach: ring construction followed by regioselective functionalization.

Step 1: Ring Closure (Green Synthesis)

The isoxazole core is constructed via the condensation of ethyl acetoacetate with hydroxylamine hydrochloride.[1][3]

-

Reagents: Ethyl acetoacetate,

, NaOH.[1] -

Mechanism: The reaction proceeds through an oxime intermediate which cyclizes to form 3-hydroxy-5-methylisoxazole (Hymexazol).[1][4]

-

Note: Control of pH is vital. Strongly acidic conditions favor the formation of the 5-methyl isomer over the 3-methyl isomer.

Step 2: Regioselective O-Alkylation

This is the critical differentiation step.[1] Direct alkylation with ethyl halides often yields a mixture of O-alkyl (target) and N-alkyl (byproduct) compounds.[1]

-

The Challenge: The Nitrogen atom is often more nucleophilic (Soft base) than the Oxygen (Hard base).[1]

-

The Solution: To favor O-alkylation (the target), one must maximize the "hard" character of the nucleophile or use silver salts which coordinate to the nitrogen, blocking it from attack.[1] Alternatively, using

in polar aprotic solvents (DMF) often favors O-alkylation due to the "naked anion" effect.[1]

Experimental Protocol: O-Ethylation of 3-Hydroxy-5-methylisoxazole

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-hydroxy-5-methylisoxazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add Cesium Carbonate (

, 1.5 eq) or Potassium Carbonate (-

Why:

is a large cation that dissociates well in DMF, leaving the oxygen anion more exposed for reaction.[1]

-

-

Alkylation: Dropwise add Ethyl Iodide (

, 1.2 eq) at 0°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The O-alkyl product typically has a higher

than the N-alkyl byproduct.[1] -

Workup: Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine to remove DMF.[1] Dry over -

Purification: Silica gel chromatography is mandatory to separate the trace N-ethyl byproduct.[1]

Part 3: Physicochemical Profiling

Researchers must rely on spectroscopic data to verify the O-alkylation (formation of an ether) versus N-alkylation (formation of a lactam/amide).

Predicted NMR Data

The following data is based on electronic environment calculations and homologous series (e.g., 3-methoxy-5-methylisoxazole).

| Nucleus | Assignment | Shift ( | Multiplicity | Interpretation |

| 1H | Isoxazole C4-H | 5.60 – 5.80 | Singlet (1H) | Characteristic aromatic proton.[1] |

| 1H | O-CH 2-CH3 | 4.15 – 4.25 | Quartet (2H) | Deshielded by Oxygen (confirms O-alkylation).[1] |

| 1H | Ring-CH 3 | 2.25 – 2.35 | Singlet (3H) | Allylic coupling may broaden this signal slightly.[1] |

| 1H | O-CH2-CH 3 | 1.35 – 1.45 | Triplet (3H) | Classic ethyl terminal methyl.[1] |

| 13C | C3 (C-O) | ~170 - 172 | - | Highly deshielded due to exocyclic oxygen.[1] |

| 13C | C5 (C-Me) | ~168 - 170 | - | - |

| 13C | C4 (CH) | ~93 - 96 | - | Electron-rich carbon.[1] |

Critical Distinction: If N-alkylation occurs, the

Physical State

-

Appearance: Likely a clear, colorless to pale yellow liquid or low-melting solid.[1]

-

Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1]

Part 4: Pharmacological Context

Bioisosterism

The 3-alkoxyisoxazole moiety is often utilized as a bioisostere for carboxylic acids or esters.[1] The ring system mimics the planarity and electron density of a carboxylate but with altered metabolic stability and lipophilicity (LogP).

Applications in Drug Discovery

-

GABA Agonists: The structure is homologous to Muscimol (3-hydroxy-5-aminomethylisoxazole), a potent

agonist.[1] The 3-ethoxy variant serves as a "capped" analog to study receptor binding pocket depth. -

Herbicidal Activity: Derivatives of 3-hydroxy-5-methylisoxazole are potent soil fungicides (e.g., Hymexazol).[1] The ethoxy-protected form is often used as a pro-drug or a stable intermediate that metabolizes back to the active hydroxy species in vivo or in soil.[1]

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 127020-20-6, 3-Ethoxy-5-methylisoxazole. Retrieved from [Link][1]

- Oster, T. A., & Harris, T. M. (1983). Regioselective alkylation of the ambident anion of 3-hydroxy-5-methylisoxazole. Journal of Organic Chemistry.

-

ChemSrc. (2023).[1] 3-Ethoxy-5-methylisoxazole Physicochemical Properties. Retrieved from [Link][1]

Sources

- 1. 11209 | Sigma-Aldrich [sigmaaldrich.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Ethoxy-5-methylisoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-5-methylisoxazole is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the ethoxy group at the 3-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 3-Ethoxy-5-methylisoxazole.

Molecular Structure and Identification

The structural representation and key identifiers for 3-Ethoxy-5-methylisoxazole are provided below.

| Identifier | Value |

| IUPAC Name | 3-Ethoxy-5-methylisoxazole |

| CAS Number | 127020-20-6[4] |

| Molecular Formula | C₆H₉NO₂[4] |

| Molecular Weight | 127.14 g/mol [4] |

| SMILES | CCOC1=NOC(C)=C1[4] |

| InChI | InChI=1S/C6H9NO2/c1-3-9-6-7-8-5(2)4-6/h4H,3H2,1-2H3 |

Physical and Chemical Properties

| Property | Value | Source/Method |

| Physical State | Liquid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate).[5][6] Water solubility is predicted to be low. | General solubility of similar organic compounds. |

| pKa | Not available | |

| LogP | 1.3 (Predicted) | |

| Storage | Sealed in dry, 2-8°C[4] | BLDpharm[4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Ethoxy-5-methylisoxazole. While experimental spectra for this specific compound are not widely published, the expected chemical shifts for ¹H and ¹³C NMR are predicted based on the analysis of similar isoxazole structures.[7]

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Isoxazole H-4 | ~5.5 - 6.0 | s | - |

| -OCH₂CH₃ | ~4.2 - 4.4 | q | ~7.0 |

| -CH₃ | ~2.2 - 2.4 | s | - |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.0 |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-3 | ~168 - 172 |

| C-5 | ~160 - 164 |

| C-4 | ~95 - 100 |

| -OCH₂CH₃ | ~68 - 72 |

| -CH₃ | ~10 - 14 |

| -OCH₂CH₃ | ~14 - 16 |

Synthesis of 3-Ethoxy-5-methylisoxazole

The most common and direct route for the synthesis of 3-alkoxyisoxazoles is through the O-alkylation of the corresponding 3-hydroxyisoxazole precursor. This reaction typically proceeds via a Williamson ether synthesis mechanism.[8][9]

General Synthetic Workflow

Caption: General workflow for the synthesis of 3-Ethoxy-5-methylisoxazole.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-Ethoxy-5-methylisoxazole via Williamson ether synthesis.

Materials:

-

3-Hydroxy-5-methylisoxazole

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-Hydroxy-5-methylisoxazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 3-Ethoxy-5-methylisoxazole.

Chemical Reactivity

The reactivity of 3-Ethoxy-5-methylisoxazole is primarily dictated by the isoxazole ring and the ethoxy substituent.

-

Isoxazole Ring Stability: The isoxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. However, it can undergo ring-opening reactions under certain reductive or basic conditions.

-

Reactivity towards Electrophiles: The isoxazole ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the electron-donating nature of the ethoxy and methyl groups can activate the C-4 position for electrophilic attack.

-

Reactivity towards Nucleophiles: The C-3 position, bonded to the electronegative oxygen of the ethoxy group, can be susceptible to nucleophilic attack, potentially leading to substitution or ring-opening, although this is less common for 3-alkoxyisoxazoles compared to 3-haloisoxazoles.

Applications in Drug Development

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[10] 3-Alkoxyisoxazoles, including 3-Ethoxy-5-methylisoxazole, serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1]

Role as a Bioisostere

The 3-alkoxyisoxazole group can act as a bioisosteric replacement for other functional groups, such as esters or amides, to improve pharmacokinetic properties like oral bioavailability and metabolic stability.

Scaffold for Library Synthesis

Due to the synthetic accessibility and potential for further functionalization, 3-Ethoxy-5-methylisoxazole can be used as a starting scaffold for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Caption: Role of 3-Ethoxy-5-methylisoxazole in a typical drug discovery workflow.

Safety and Handling

As with any chemical substance, 3-Ethoxy-5-methylisoxazole should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Ethoxy-5-methylisoxazole is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its synthesis is readily achievable from its 3-hydroxy precursor, and its chemical properties allow for further structural modifications. While specific experimental data for some of its physical properties are currently limited, its structural relationship to a wide range of biologically active isoxazole derivatives underscores its importance as a scaffold for the development of novel therapeutic agents. Further research into the specific biological activities of 3-Ethoxy-5-methylisoxazole and its derivatives is warranted to fully explore its therapeutic potential.

References

-

MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8213. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Cryst. E79, 1033-1036. [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-ethoxy-3-methyl-4,5-dihydro-isoxazole. Retrieved from [Link]

- Arkivoc. (2010). Reactions of 3-amino-5-methylisoxazole with enol ethers: Synthesis of new isoxazolylenamines derivatives and substituted isoxazolo[2,3-a]pyrimidinones. Arkivoc, 2010(11), 139-150.

-

ResearchGate. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and synthetic utility of 3-isoxazolols. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(22), 127427. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (2001). A convenient synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles by palladium-catalyzed coupling reactions. Tetrahedron, 57(11), 2195-2201. [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-5-methylisoxazole. Retrieved from [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

-

PubMed. (2016). Development of Novel Alkoxyisoxazoles as Sigma-1 Receptor Antagonists with Antinociceptive Efficacy. Journal of Medicinal Chemistry, 59(15), 7291-7305. [Link]

-

MDPI. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(19), 6293. [Link]

-

International Journal of Biology and Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Long-chain alkyltriazoles as antitumor agents: Synthesis, physicochemical properties, and biological and computational evaluation. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

-

PMC. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1235-1254. [Link]

-

PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. Retrieved from [Link]

-

NIH. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 16(10), 368. [Link]

-

White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

-

PubMed. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-728. [Link]

-

PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14, 6496. [Link]

-

ResearchGate. (2022). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 735. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Alkoxyisoxazoles as Sigma-1 Receptor Antagonists with Antinociceptive Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 127020-20-6|3-Ethoxy-5-methylisoxazole|BLDpharm [bldpharm.com]

- 5. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

The Isoxazole Core: A Journey from Foundational Synthesis to Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic architecture and synthetic versatility have cemented its status as a "privileged scaffold" — a molecular framework that appears in a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of isoxazole compounds, tracing their evolution from seminal synthetic methodologies to their indispensable role in modern drug development. We will delve into the foundational experimental protocols, present key mechanistic insights, and visualize the logical workflows that underpin the synthesis and application of this remarkable heterocycle.

I. The Dawn of Isoxazole Chemistry: Discovery and Foundational Syntheses

The narrative of isoxazole begins in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry. The pioneering work of German chemists Ludwig Claisen and Arthur Hantzsch laid the groundwork for what would become a vast and fruitful field of study.

A. Ludwig Claisen and the Genesis of Isoxazole Synthesis

Ludwig Claisen, a prominent figure in organic chemistry, is credited with the first synthesis of the parent isoxazole ring. In 1903, he successfully prepared isoxazole through the oximation of propargylaldehyde acetal.[1] However, his earlier work in 1891 on the reactions of 1,3-dicarbonyl compounds with hydroxylamine was arguably more impactful, establishing a versatile and enduring method for constructing the isoxazole core.[2] This reaction, now known as the Claisen isoxazole synthesis, remains a fundamental strategy for synthesizing a wide array of substituted isoxazoles.

The Claisen synthesis involves the condensation of a β-ketoester with hydroxylamine. The reaction can proceed via two distinct pathways, yielding either a 3-hydroxyisoxazole or an isoxazolin-5-one, with the outcome being highly dependent on the pH of the reaction medium.

Experimental Protocol: Claisen Isoxazole Synthesis of 3-hydroxy-5-methylisoxazole

This protocol outlines a general procedure for the synthesis of a 3-hydroxyisoxazole from a β-ketoester, a method that has been refined over the years for improved yields and regioselectivity.[3][4]

Materials:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid

-

Ether

-

n-Hexane

-

Magnesium sulfate

Procedure:

-

A solution of sodium hydroxide in methanol and water is cooled to a low temperature (e.g., -10°C).

-

Ethyl acetoacetate is added dropwise to the cooled basic solution to form the sodium salt.

-

A solution of hydroxylamine (prepared from hydroxylamine hydrochloride and sodium hydroxide) is then added to the reaction mixture, and stirring is continued at a low temperature for approximately 2 hours.

-

The reaction is quenched by the addition of acetone to consume any excess hydroxylamine.

-

Concentrated hydrochloric acid is then added, and the mixture is heated (e.g., to 80°C) for about an hour to facilitate cyclization and dehydration.

-

After cooling, the aqueous solution is washed with n-hexane and then extracted with ether.

-

The combined ether extracts are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-hydroxy-5-methylisoxazole, which can be further purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The initial reaction between the β-ketoester salt and hydroxylamine is conducted at a low temperature to control the reaction rate and minimize side reactions.

-

pH Control: The final acidic workup with heating is crucial for favoring the formation of the 3-hydroxyisoxazole isomer over the isoxazolin-5-one. The pH plays a critical role in directing the cyclization pathway.[5]

-

Quenching: The addition of acetone before acidification is a key step to remove unreacted hydroxylamine, preventing the formation of unwanted byproducts during the workup.

B. Arthur Hantzsch: Nomenclature and Contributions to Heterocyclic Chemistry

While Claisen was instrumental in the synthesis of isoxazoles, Arthur Hantzsch made significant contributions to the broader field of heterocyclic chemistry.[5][6][7][8][9] He is credited with proposing the name "isoxazole" to distinguish it from its isomer, oxazole. Hantzsch, along with Oskar Widman, also developed a systematic nomenclature for heterocyclic compounds, now known as the Hantzsch-Widman nomenclature. His extensive work on the synthesis of various nitrogen-containing heterocycles, including pyridines and pyrroles, established many of the foundational principles of heterocyclic chemistry.[6][7][9] While a specific "Hantzsch isoxazole synthesis" is not as prominent as his other named reactions, his influence on the systematic study of these compounds is undeniable. Some modified Hantzsch procedures have been developed for the synthesis of isoxazole-substituted 1,4-dihydropyridines.[10][11][12]

II. The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift in Isoxazole Synthesis

The mid-20th century witnessed a revolutionary development in the synthesis of five-membered heterocycles with the work of Rolf Huisgen.[11][13][14][15][16] His systematic investigation of 1,3-dipolar cycloaddition reactions provided a powerful and highly versatile method for the construction of a wide variety of heterocyclic rings, including isoxazoles.[11][13][14][15] The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkyne or an alkene.[14][17]

The reaction of a nitrile oxide with an alkyne yields a substituted isoxazole, while the reaction with an alkene produces an isoxazoline.[14][18] This method offers excellent control over regioselectivity and stereoselectivity and is tolerant of a wide range of functional groups.

Sources

- 1. Valdecoxib - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. encyclopedia.com [encyclopedia.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. thieme.de [thieme.de]

- 6. grokipedia.com [grokipedia.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles - SYNFORM - Thieme Chemistry [thieme.de]

- 9. Arthur Hantzsch - University Archives [uni-wuerzburg.de]

- 10. History and functioning of Plinazolin (isocycloseram) - Revista Cultivar [revistacultivar.com]

- 11. scielo.br [scielo.br]

- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

3-Ethoxy-5-methylisoxazole molecular weight and formula

An In-Depth Technical Guide to 3-Ethoxy-5-methylisoxazole for Advanced Research Applications

Introduction

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, largely due to its diverse biological activities and its utility as a versatile scaffold in drug design.[1] These compounds have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-Ethoxy-5-methylisoxazole, tailored for researchers, scientists, and professionals in drug development. We will delve into its core molecular characteristics, plausible synthetic routes with mechanistic rationale, applications as a building block, and essential safety protocols.

Section 1: Core Molecular Profile

3-Ethoxy-5-methylisoxazole is a disubstituted isoxazole characterized by an ethoxy group at the 3-position and a methyl group at the 5-position. These substitutions are critical as they influence the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions.

Chemical and Physical Properties

The fundamental properties of 3-Ethoxy-5-methylisoxazole are summarized below. This data is essential for experimental design, including stoichiometry calculations, solvent selection, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | BLDpharm[2] |

| Molecular Weight | 127.14 g/mol | BLDpharm[2] |

| CAS Number | 127020-20-6 | BLDpharm[2] |

| SMILES | CCOC1=NOC(C)=C1 | BLDpharm[2] |

Molecular Structure Diagram

The two-dimensional structure of 3-Ethoxy-5-methylisoxazole is depicted below. The arrangement of the ethoxy and methyl groups on the isoxazole core is fundamental to its chemical identity.

Caption: 2D Structure of 3-Ethoxy-5-methylisoxazole.

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles is a well-established field. The classical and most common route involves the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[3] However, this method can sometimes lead to a mixture of regioisomers (e.g., 3- and 5-substituted isoxazoles), necessitating careful control of reaction conditions or complex purification steps.[3]

For 3-Ethoxy-5-methylisoxazole, a plausible and controlled synthesis involves the reaction of ethyl 3-oxobutanoate with hydroxylamine, followed by O-alkylation. A more direct approach could utilize ethyl acetoacetate's enolate and an ethoxy-transfer agent in a multi-step process. Below is a representative protocol for a related class of compounds, which illustrates the core principles.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted isoxazoles and serves as a validated template.[4]

Objective: To synthesize a 3,5-disubstituted isoxazole via a [3+2] cycloaddition reaction.

Materials:

-

Appropriate chloroxime (starting material)

-

Alkene or alkyne (e.g., methyl propiolate)

-

Base (e.g., Sodium Bicarbonate, NaHCO₃)

-

Solvent (e.g., Ethyl Acetate, EtOAc)

-

Magnetic stirrer and stir bar

-

Round-bottomed flask (250 mL)

-

Ice bath

Methodology:

-

Reaction Setup: Charge a 250 mL round-bottomed flask with the starting chloroxime (e.g., 2g, 9.6 mmol) and Ethyl Acetate (20 mL).[4] Place the flask on a magnetic stirrer.

-

Cooling: Cool the resulting solution to a temperature between -5 and 0 °C using an ice bath. This step is critical to control the exothermic nature of the reaction and minimize side-product formation.

-

Reagent Addition: To the vigorously stirred solution, add the alkyne (e.g., methyl propiolate, 0.9 mL, 10.1 mmol) followed by the portion-wise addition of the base (e.g., NaHCO₃, 1.6 g, 19.2 mmol).[4] The base serves to deprotonate the chloroxime, generating the reactive nitrile oxide in situ.

-

Reaction Monitoring: Allow the resulting mixture to stir overnight, gradually warming to room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering it through a silica pad to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final 3,5-disubstituted isoxazole.[4]

Synthesis Workflow Diagram

Caption: General workflow for isoxazole synthesis.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of 3-Ethoxy-5-methylisoxazole for drug development professionals lies in its role as a versatile chemical building block. The isoxazole core is considered a "privileged scaffold" because it can interact with a wide range of biological targets through various non-covalent interactions.

Key Applications:

-

Scaffold for Library Synthesis: The molecule can be used as a starting point to generate a library of related compounds. The methyl group at the 5-position or the methylene group of the ethoxy substituent can be functionalized, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) against a specific biological target.

-

Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other chemical groups, such as amide or ester functionalities. This can improve metabolic stability, enhance cell permeability, or alter the pharmacokinetic profile of a lead compound.

-

Modulation of Physicochemical Properties: The ethoxy group at the 3-position provides a balance of lipophilicity and polarity, which can be crucial for achieving optimal drug-like properties.

Conceptual Diagram: From Scaffold to Drug Candidate

Caption: Use of a core scaffold in a drug discovery pipeline.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Ethoxy-5-methylisoxazole must be consulted, general safety precautions for related isoxazole compounds should be followed. Many substituted isoxazoles are classified as irritants.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[8][9]

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[8]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from ignition sources as many organic compounds are flammable.[6]

Storage:

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.[2][8] Recommended storage temperature is often between 2-8°C.[2]

Disclaimer: This safety information is based on general data for related chemical compounds. You are REQUIRED to obtain and review the specific Safety Data Sheet (SDS) from the manufacturer before purchasing, handling, or using 3-Ethoxy-5-methylisoxazole.

Conclusion

3-Ethoxy-5-methylisoxazole represents a valuable and specialized chemical entity for researchers in organic synthesis and drug discovery. Its defined molecular structure and weight provide a solid foundation for experimental work, while its isoxazole core offers significant potential as a scaffold for developing novel therapeutics. By understanding its synthesis, properties, and safe handling requirements, scientists can effectively leverage this compound to advance their research programs.

References

-

PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ACS Publications. A Novel Route to 5-Substituted 3-Isoxazolols. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. [Link]

- Google Patents. Process for preparing 3-hydroxy-5-methylisoxazole.

-

RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 127020-20-6|3-Ethoxy-5-methylisoxazole|BLDpharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 5. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide on the Safety and Handling of 3-Ethoxy-5-methylisoxazole

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Ethoxy-5-methylisoxazole. As a heterocyclic building block, this compound and its analogs are integral to the synthesis of novel chemical entities. Adherence to rigorous safety protocols is paramount to ensure personnel safety and maintain experimental integrity.

Chemical Identity and Profile

3-Ethoxy-5-methylisoxazole is a substituted isoxazole, a class of heterocyclic compounds widely employed in organic synthesis and medicinal chemistry. Its specific toxicological and physical properties are not extensively documented in publicly available literature. Therefore, a conservative approach to handling, based on the known hazards of structurally similar isoxazole derivatives, is required.

| Identifier | Value |

| Chemical Name | 3-Ethoxy-5-methylisoxazole |

| CAS Number | 127020-20-6 |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Synonyms | No common synonyms |

Hazard Assessment and Classification

Inferred GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Inferred) | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 (Inferred) | Warning | H315: Causes skin irritation[1][2] | |

| Serious Eye Damage/Irritation | Category 2 (Inferred) | Warning | H319: Causes serious eye irritation[1][2] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Inferred) | Warning | H335: May cause respiratory irritation[3] |

Disclaimer: This classification is inferred from structurally related compounds and should be used for guidance only. All users must perform their own risk assessment before use.

Core Safety and Handling Protocols

The cornerstone of safely handling 3-Ethoxy-5-methylisoxazole is the consistent application of a multi-layered safety approach, encompassing engineering controls, personal protective equipment (PPE), and stringent operational procedures.

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of 3-Ethoxy-5-methylisoxazole, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols, which is a primary route of exposure for many organic compounds.[1][4]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of vapors.[4]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5] Their proximity is crucial for immediate decontamination in the event of an accidental splash.

PPE provides a direct barrier between the user and the chemical. It is not a substitute for good engineering controls but is a critical secondary defense.[4]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be considered for procedures with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves, such as nitrile, that have been inspected for tears or holes prior to use.[4] The causality here is direct; gloves prevent skin contact, mitigating the risk of irritation or absorption. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin. Dispose of contaminated gloves in accordance with laboratory waste procedures.

-

Lab Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing.

-

-

Respiratory Protection: If there is a risk of generating dusts or aerosols and engineering controls are insufficient, a full-face respirator may be required.[4]

Adherence to established laboratory procedures is a self-validating system for safety.

-

Avoid Contact and Ingestion: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][6] Avoid ingestion and inhalation.[1][6]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][6] Do not eat, drink, or smoke in the laboratory.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4][5] One supplier recommends refrigerated storage (2-8°C) in a dry, sealed container.[7] This is to prevent degradation and maintain the compound's integrity.

Caption: Workflow for the safe handling of 3-Ethoxy-5-methylisoxazole.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

These first aid measures are based on standard chemical safety protocols.[4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[5] If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

A systematic approach is required for spill cleanup to ensure safety and prevent environmental contamination.[4]

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spillage or leakage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

-

Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or scoop up the material, avoiding dust formation.[4]

-

Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste material through a licensed chemical waste disposal company.[4]

Caption: Decision tree for responding to a chemical spill.

Stability and Reactivity

-

Reactivity: The reactivity profile for 3-Ethoxy-5-methylisoxazole is not well-documented. However, isoxazoles can participate in various organic reactions. Some isoxazoles may be reactive with strong bases.[8]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]

-

Hazardous Decomposition Products: Combustion may produce hazardous decomposition products including oxides of carbon (CO, CO₂) and nitrogen (NOx).

Disposal Considerations

Chemical waste must be managed to prevent harm to individuals and the environment.

-

Methodology: Waste material must be disposed of in accordance with national and local regulations. The preferred method is through a licensed chemical destruction plant or by controlled incineration.[4]

-

Container Handling: Do not mix with other waste. Leave chemicals in their original containers if possible. Handle uncleaned containers as you would the product itself.

Synthesis and Application Context

Isoxazole derivatives are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[9] These powerful methods allow for the construction of complex molecules from building blocks like 3-Ethoxy-5-methylisoxazole and are fundamental in the development of new pharmaceuticals and agrochemicals.[10][11][12] The handling of both the isoxazole starting materials and the palladium catalysts requires strict adherence to safety protocols due to the potential toxicity and reactivity of the reagents involved.

References

- Current time information in Singapore. (n.d.). Google.

-

3-Amino-5-methylisoxazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet - ExTh MN 645. (2022, November 23). Carl ROTH. Retrieved January 29, 2026, from [Link]

-

5-Methylisoxazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2016). Organic Syntheses, 93, 14. Retrieved January 29, 2026, from [Link]

-

Synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed aryl-aryl coupling reaction. (2005). HETEROCYCLES, 65(3), 697. Retrieved January 29, 2026, from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 29, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (n.d.). OUCI. Retrieved January 29, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ie [fishersci.ie]

- 7. 127020-20-6|3-Ethoxy-5-methylisoxazole|BLDpharm [bldpharm.com]

- 8. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. nobelprize.org [nobelprize.org]

- 12. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to the Solubility of 3-Ethoxy-5-methylisoxazole

Foreword: The Critical Role of Solubility in Scientific Advancement

Physicochemical Properties and Solubility Prediction of 3-Ethoxy-5-methylisoxazole

To estimate the solubility of 3-ethoxy-5-methylisoxazole, we must first analyze its molecular structure. The molecule consists of a five-membered isoxazole ring, an ethoxy group at the 3-position, and a methyl group at the 5-position.

-

The Isoxazole Ring: The isoxazole ring is an aromatic heterocycle containing both an oxygen and a nitrogen atom.[9][8] This introduces a degree of polarity to the molecule.

-

The Ethoxy Group (-OCH₂CH₃): The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. However, the ethyl group is nonpolar and will contribute to the molecule's lipophilicity.

-

The Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic substituent that will generally decrease solubility in polar solvents like water.

Overall Polarity and Solubility Prediction:

Based on its structure, 3-ethoxy-5-methylisoxazole can be classified as a moderately polar compound. The presence of the isoxazole ring and the ethoxy group suggests it will be more soluble in organic solvents of intermediate polarity than in highly polar (like water) or highly nonpolar (like hexane) solvents. The principle of "like dissolves like" is a useful, albeit simplified, guide for predicting solubility.[10]

Predictive Solubility of 3-Ethoxy-5-methylisoxazole in Various Solvents

The following table provides a qualitative prediction of the solubility of 3-ethoxy-5-methylisoxazole in a range of common laboratory solvents, ordered by increasing polarity. These predictions are based on the structural analysis and general principles of solubility.

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | Highly nonpolar solvent, unlikely to effectively solvate the polar isoxazole ring. |

| Toluene | 2.4 | Moderate to High | Aromatic and moderately nonpolar, likely to be a good solvent. |

| Diethyl Ether | 2.8 | Moderate to High | A moderately polar aprotic solvent that can interact with the polar parts of the molecule. |

| Dichloromethane | 3.1 | High | A polar aprotic solvent that should effectively solvate 3-ethoxy-5-methylisoxazole. |

| Acetone | 5.1 | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |

| Ethanol | 4.3 | Moderate to High | A polar protic solvent that can hydrogen bond with the ethoxy and isoxazole groups. |

| Methanol | 5.1 | Moderate | A more polar protic solvent; solubility may be slightly lower than in ethanol due to the increased polarity mismatch with the nonpolar regions of the molecule. |

| Water | 10.2 | Low | Highly polar protic solvent; the nonpolar methyl and ethyl groups will likely limit solubility. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For a definitive and quantitative measure of solubility, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is considered the gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[11][12]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent at a constant temperature. By ensuring an excess of the solid compound is present, a dynamic equilibrium is established between the dissolved and undissolved solute.[13][14][15] The concentration of the compound in the filtered supernatant then represents the thermodynamic solubility.

Detailed Experimental Protocol

Materials and Equipment:

-

3-Ethoxy-5-methylisoxazole (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid 3-ethoxy-5-methylisoxazole to a vial. The excess is crucial to ensure that the solution becomes saturated. A general rule of thumb is to add enough solid so that a visible amount remains at the end of the experiment.

-

Add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[14]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 3-ethoxy-5-methylisoxazole.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-ethoxy-5-methylisoxazole to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted sample, taking into account the dilution factor. This value represents the thermodynamic solubility of 3-ethoxy-5-methylisoxazole in the chosen solvent at the specified temperature.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a plateau in concentration provides confidence that equilibrium has been achieved.

-

Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or XRPD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.

-

pH Measurement for Aqueous Solutions: For aqueous solvents, the pH of the saturated solution should be measured and reported, as it can significantly influence the solubility of ionizable compounds.

Visualizing the Experimental Workflow